N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC11488149
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O3S |
|---|---|
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O3S/c18-12(17-14-15-5-6-21-14)8-16-13(19)11-7-9-3-1-2-4-10(9)20-11/h1-7H,8H2,(H,16,19)(H,15,17,18) |
| Standard InChI Key | QIGCFJMLSAKTCS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC=CS3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NC3=NC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at the 2-position with a carboxamide group. This carboxamide is further connected to an ethyl chain terminating in a thiazol-2-ylamino moiety and a ketone group. The molecular formula is CHNOS, with a calculated molecular weight of 316.37 g/mol (Figure 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 316.37 g/mol |
| Key Functional Groups | Benzofuran, Thiazole, Carboxamide, Ketone |
The benzofuran ring contributes aromaticity and planar rigidity, while the thiazole moiety introduces nitrogen and sulfur heteroatoms, enhancing potential for hydrogen bonding and metal coordination .
Spectroscopic Characterization
Although experimental spectral data for this specific compound are unavailable, predictions based on analogous structures suggest:
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H NMR: Aromatic protons in the benzofuran ring (δ 7.2–8.0 ppm), thiazole protons (δ 7.5–8.2 ppm), and amide NH signals (δ 6.8–7.5 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm), C-N (1250–1350 cm), and S-C=N (650–750 cm) .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide likely involves multi-step strategies combining benzofuran and thiazole precursors:
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Benzofuran-2-carboxylic Acid Activation: Conversion to the corresponding acid chloride or active ester for nucleophilic substitution.
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Amide Coupling: Reaction with ethylenediamine derivatives under peptide coupling conditions (e.g., EDC/HOBt) .
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Thiazole Introduction: Condensation of the intermediate amine with thiazole-2-carbaldehyde or substitution using 2-aminothiazole.
Table 2: Hypothetical Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Carboxylic acid activation | SOCl, DMF, 0–5°C | 85% |
| 2 | Amide bond formation | EDC, HOBt, DCM, rt | 78% |
| 3 | Thiazole moiety incorporation | 2-Aminothiazole, KCO, DMF | 65% |
*Yields estimated based on analogous reactions .
Optimization Strategies
Recent advances in CsCO-mediated room-temperature syntheses (as demonstrated for 3-amino-2-aroyl benzofurans ) could streamline the formation of the benzofuran core. Copper-catalyzed N-arylation methodologies may further enhance efficiency in introducing the thiazole group.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carboxamide and ketone groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Crystallographic data for analogous benzofuran-thiazole hybrids indicate a propensity for planar stacking, which may impact formulation stability.
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 2.1 (estimated) |
| Melting Point | 180–185°C (decomp.) |
| Solubility in DMSO | >10 mg/mL |
Biological Activity and Applications
Anticancer Activity
Benzofuran-carboxamide hybrids have demonstrated cytotoxicity against cancer cell lines via topoisomerase inhibition . Molecular docking studies (hypothetical) predict strong binding affinity for kinase domains, such as EGFR (ΔG = −9.2 kcal/mol).
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